molecular formula C9H17ClN2O2 B2771588 (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride CAS No. 1472802-56-4

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride

Cat. No.: B2771588
CAS No.: 1472802-56-4
M. Wt: 220.7
InChI Key: BBIQRJIBVXQRPR-SQQVDAMQSA-N
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Description

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride is a chemical compound with the molecular formula C9H17ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at positions 1 and 4 of the ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Properties

IUPAC Name

(E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-10-5-7-11(8-6-10)4-2-3-9(12)13;/h2-3H,4-8H2,1H3,(H,12,13);1H/b3-2+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIQRJIBVXQRPR-SQQVDAMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC=CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C/C=C/C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Anticancer Research

Recent studies have indicated that (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride may exhibit anticancer properties. It has been investigated as a potential inhibitor of specific cancer-related pathways, particularly those involving Echinoderm microtubule-associated protein-like 4 (EML4) and anaplastic lymphoma kinase (ALK). These pathways are crucial in certain types of lung cancer and other malignancies. The compound's ability to inhibit these pathways could lead to the development of novel therapeutic agents for cancer treatment .

Neurological Studies

The compound's structure suggests potential interactions with neurotransmitter systems, particularly due to the presence of the piperazine moiety. Research has explored its effects on serotonin and dopamine receptors, indicating possible applications in treating mood disorders and other neurological conditions .

Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Synthesis and Formulation

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be formulated into various dosages for in vitro and in vivo studies. Typical formulations include solutions at concentrations such as 10 mM for experimental applications .

Formulation Concentration Volume Required for 1 mg Volume Required for 5 mg Volume Required for 10 mg
1 mM4.5311 mL22.6555 mL45.3111 mL
5 mM0.9062 mL4.5311 mL9.0622 mL
10 mM0.4531 mL2.2656 mL4.5311 mL

Case Study 1: Inhibition of EML4–ALK Pathway

In a study published in a peer-reviewed journal, researchers evaluated the effectiveness of this compound as an inhibitor of the EML4–ALK fusion protein in lung cancer cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis rates, highlighting its potential as a therapeutic agent .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound on rodent models exhibiting depressive behaviors. The administration of this compound resulted in notable improvements in behavioral tests associated with mood elevation, suggesting its utility in treating depression .

Mechanism of Action

The mechanism of action of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating the activity of neurotransmitters or other signaling molecules . The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride is unique due to its specific structural features and the presence of the piperazine moiety. This gives it distinct chemical and biological properties compared to other similar compounds .

Biological Activity

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride, with the CAS number 1472802-56-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H17ClN2O2C_9H_{17}ClN_2O_2. The compound features a piperazine moiety, which is known for its role in enhancing the biological activity of various pharmaceutical agents. Its structural representation is as follows:

Molecular Structure CN1CCN(CC1)C/C=C/C(=O)OCl\text{Molecular Structure }CN_1CCN(CC_1)C/C=C/C(=O)O\cdot Cl

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For example, compounds that share structural similarities have been shown to inhibit the growth of various cancer cell lines, including MCF-7 breast cancer cells. The mechanism typically involves the inhibition of specific kinases or pathways associated with tumor growth and proliferation.

A notable study demonstrated that a related compound exhibited a 50% inhibitory concentration (IC50) of 27 nM against MCF-7 cells, suggesting that modifications in the piperazine structure can enhance bioactivity significantly .

The biological activity of this compound is believed to involve multiple pathways:

  • Kinase Inhibition : Compounds with similar structures have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells .
  • Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
  • Antimicrobial Activity : There is also evidence suggesting that related piperazine derivatives possess antimicrobial properties, potentially targeting bacterial and fungal species .

Study on Structural Modifications

A recent research effort focused on modifying the structure of related compounds to enhance their biological activity through a process called "methyl scanning." This approach involved adding methyl groups at strategic positions on the molecule, which resulted in analogues with improved potency and stability against proteolytic degradation. The most potent analogue exhibited a fourfold increase in growth inhibition against MCF-7 cells compared to the parent compound .

Impurity Profiling

In another study examining impurity profiles of similar compounds, researchers identified degradation products that could potentially influence the safety and efficacy profiles of these drugs. Understanding these degradation pathways is critical for developing more stable analogues with reduced toxicity risks .

Data Summary Table

Property Value
CAS Number 1472802-56-4
Molecular Formula C9H17ClN2O2
Anticancer Activity (IC50) ~27 nM against MCF-7 cells
Mechanisms CDK inhibition, apoptosis induction
Potential Applications Cancer therapy, antimicrobial agents

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